1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core substituted with ethoxy and methoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the reaction of 2-ethoxyphenyl hydrazine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and automated systems can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, often using reagents like sodium methoxide or ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinones with different alkoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- 1-(2-Ethoxyphenyl)-3-ethoxy-1,2-dihydropyrazin-2-one
- 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydroquinoxalin-2-one
Uniqueness
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-7-5-4-6-10(11)15-9-8-14-12(17-2)13(15)16/h4-9H,3H2,1-2H3 |
InChI Key |
RSLKXRPBOMFHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.